3-(o-Tolyl)isoxazole-5-carbaldehyde 3-(o-Tolyl)isoxazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 885273-90-5
VCID: VC8306216
InChI: InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-7H,1H3
SMILES: CC1=CC=CC=C1C2=NOC(=C2)C=O
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

3-(o-Tolyl)isoxazole-5-carbaldehyde

CAS No.: 885273-90-5

Cat. No.: VC8306216

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

3-(o-Tolyl)isoxazole-5-carbaldehyde - 885273-90-5

Specification

CAS No. 885273-90-5
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 3-(2-methylphenyl)-1,2-oxazole-5-carbaldehyde
Standard InChI InChI=1S/C11H9NO2/c1-8-4-2-3-5-10(8)11-6-9(7-13)14-12-11/h2-7H,1H3
Standard InChI Key CIXUTBXNSVHVQC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=C2)C=O
Canonical SMILES CC1=CC=CC=C1C2=NOC(=C2)C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 3-(o-Tolyl)isoxazole-5-carbaldehyde is C₁₁H₉NO₂, with a molecular weight of 187.19 g/mol. The isoxazole core (C₃H₃NO) is fused with an o-tolyl group (C₇H₇) at position 3 and an aldehyde (-CHO) at position 5. The ortho-methyl group on the phenyl ring introduces steric hindrance, potentially affecting reactivity compared to para-substituted analogs .

Key Structural Features:

  • Isoxazole Ring: Aromatic heterocycle with oxygen at position 1 and nitrogen at position 2.

  • Aldehyde Group: Highly reactive, enabling condensation and nucleophilic addition reactions.

  • o-Tolyl Substituent: Methyl group at the ortho position of the phenyl ring, influencing electronic and spatial properties.

Physicochemical Properties

Limited experimental data are available for this compound, but general trends for isoxazole aldehydes can be inferred:

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)
Storage Conditions2–8°C (solid form)

The aldehyde group’s reactivity makes this compound sensitive to oxidation and moisture, necessitating inert storage conditions .

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis protocol for 3-(o-Tolyl)isoxazole-5-carbaldehyde is documented, analogous isoxazole aldehydes are typically synthesized via:

  • Cyclocondensation Reactions:

    • Reaction of o-tolualdehyde with hydroxylamine to form an oxime intermediate.

    • Cyclization with β-keto esters or nitrile oxides under acidic or basic conditions .

  • Metal-Free Approaches:

    • Microwave-assisted cyclization to enhance reaction efficiency and yield .

Example Pathway:

  • Oxime Formation:
    o-Tolualdehyde+NH2OHo-Tolualdoxime\text{o-Tolualdehyde} + \text{NH}_2\text{OH} \rightarrow \text{o-Tolualdoxime}

  • Cyclization:
    o-Tolualdoxime+β-Keto EsterH+3-(o-Tolyl)isoxazole-5-carbaldehyde\text{o-Tolualdoxime} + \text{β-Keto Ester} \xrightarrow{\text{H}^+} \text{3-(o-Tolyl)isoxazole-5-carbaldehyde}

Optimization Challenges

The ortho-methyl group may hinder cyclization due to steric effects, requiring adjusted conditions (e.g., higher temperatures or polar solvents) . Purification often involves column chromatography (n-hexane:ethyl acetate gradients) to isolate the aldehyde .

Chemical Reactivity and Functionalization

Aldehyde-Specific Reactions

The aldehyde group undergoes characteristic transformations:

Reaction TypeReagents/ConditionsProductApplication
OxidationKMnO₄ (acidic)3-(o-Tolyl)isoxazole-5-carboxylic acidPharmaceutical intermediates
ReductionNaBH₄/MeOH3-(o-Tolyl)isoxazole-5-methanolAlcohol precursors
Schiff Base FormationAniline/AcOHImine derivativesAntimicrobial agents

Electrophilic Substitution

The isoxazole ring’s electron-deficient nature directs electrophiles to position 4:

ReactionConditionsProductYield
BrominationBr₂ in DCM, 0°C4-Bromo-3-(o-tolyl)isoxazole-5-carbaldehyde88%
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-3-(o-tolyl)isoxazole-5-carbaldehyde75%

These derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Industrial and Research Applications

Pharmaceutical Intermediates

The aldehyde group enables synthesis of:

  • Hydrazones: Tested as kinase inhibitors.

  • Oximes: Used in palladium-catalyzed cross-coupling reactions .

Materials Science

  • Coordination Polymers: Isoxazole aldehydes act as ligands for luminescent Zn(II) complexes.

  • Photocatalysts: Derivatives enhance efficiency in visible-light-driven reactions .

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